

Electronic band structure of Cadmium arsenide

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Compound of Interest

Compound Name: Cadmium arsenate

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An In-depth Technical Guide to the Electronic Band Structure of Cadmium Arsenide (Cd_3As_2)

Abstract

Cadmium Arsenide (Cd_3As_2) is a high-mobility inorganic semimetal that has garnered significant attention as a premier example of a three-dimensional (3D) topological Dirac semimetal.[1][2] This material is often considered a 3D analogue to graphene, featuring unique electronic properties stemming from a non-trivial band topology.[3][4] Key characteristics include an inverted band structure, linearly dispersing 3D Dirac cones protected by crystal symmetry, and exceptionally high electron mobility.[5][6][7] This guide provides a comprehensive technical overview of the electronic band structure of Cd_3As_2 , detailing its theoretical underpinnings, the experimental methodologies used for its characterization, and a summary of its key quantitative parameters. The content is aimed at researchers and scientists in condensed matter physics and materials science.

Introduction

First identified as a high-mobility semiconductor, Cadmium Arsenide (Cd_3As_2) has been rediscovered as a symmetry-protected topological semimetal.[1] Unlike two-dimensional Dirac systems like graphene, the Dirac points in Cd_3As_2 exist in a 3D momentum space, where the conduction and valence bands touch at discrete points.[2][8] These crossings are robust and protected by the crystal's symmetry, leading to the emergence of massless Dirac fermions as the low-energy quasiparticle excitations.[7] The material's inverted band structure is the fundamental origin of its non-trivial topology.[5][9] This, combined with properties like ultrahigh electron mobility and topological surface states, makes Cd_3As_2 a compelling platform for

investigating quantum transport phenomena and for potential applications in novel topological electronic devices.[10][11]

Crystal and Theoretical Electronic Structure

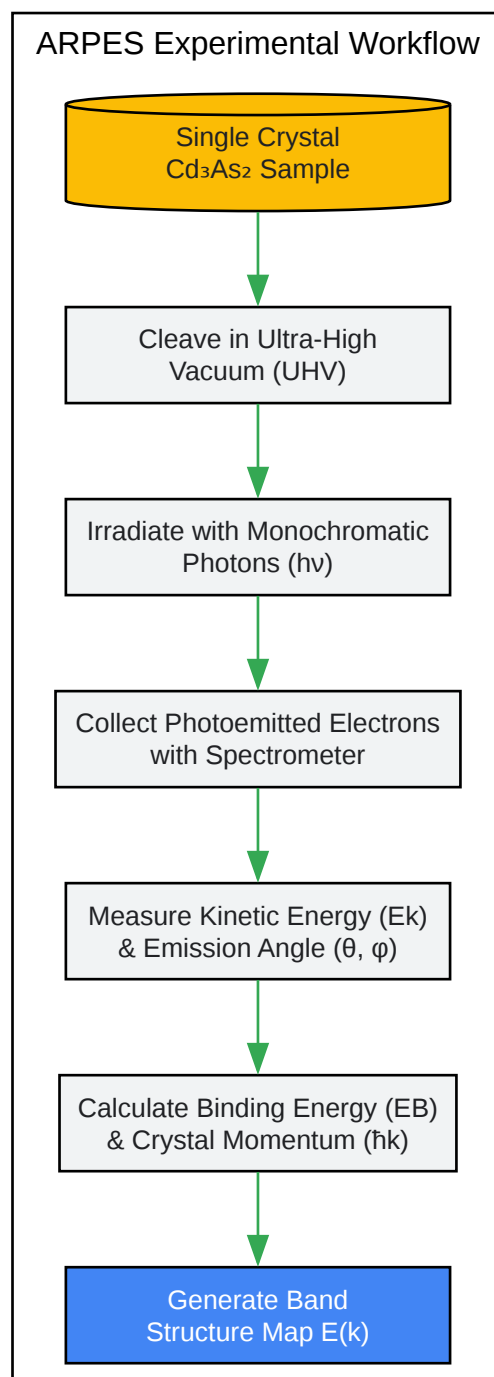
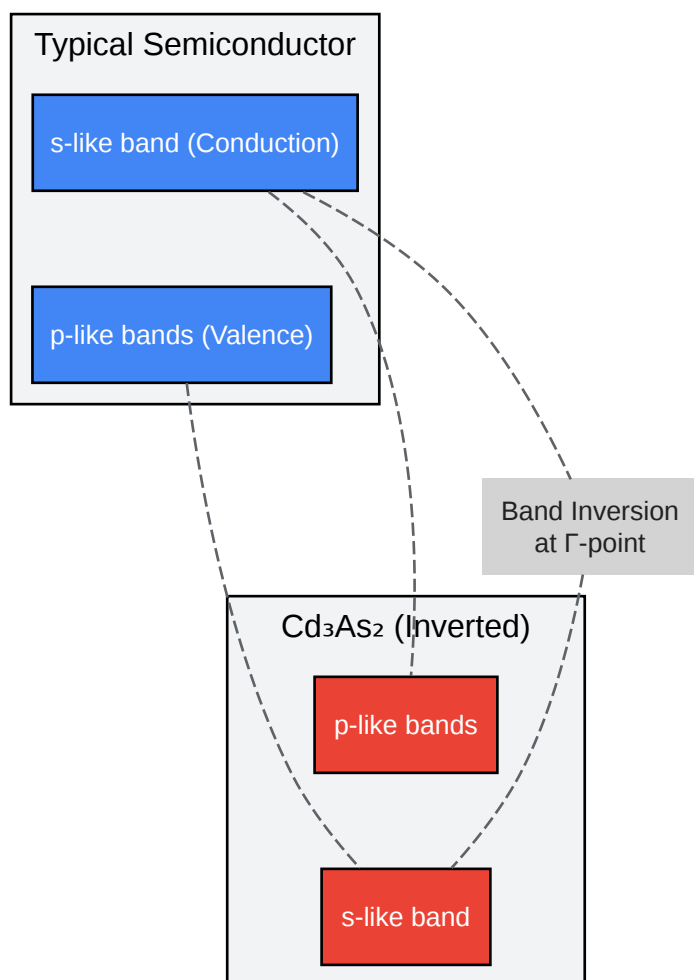
Crystal Structure

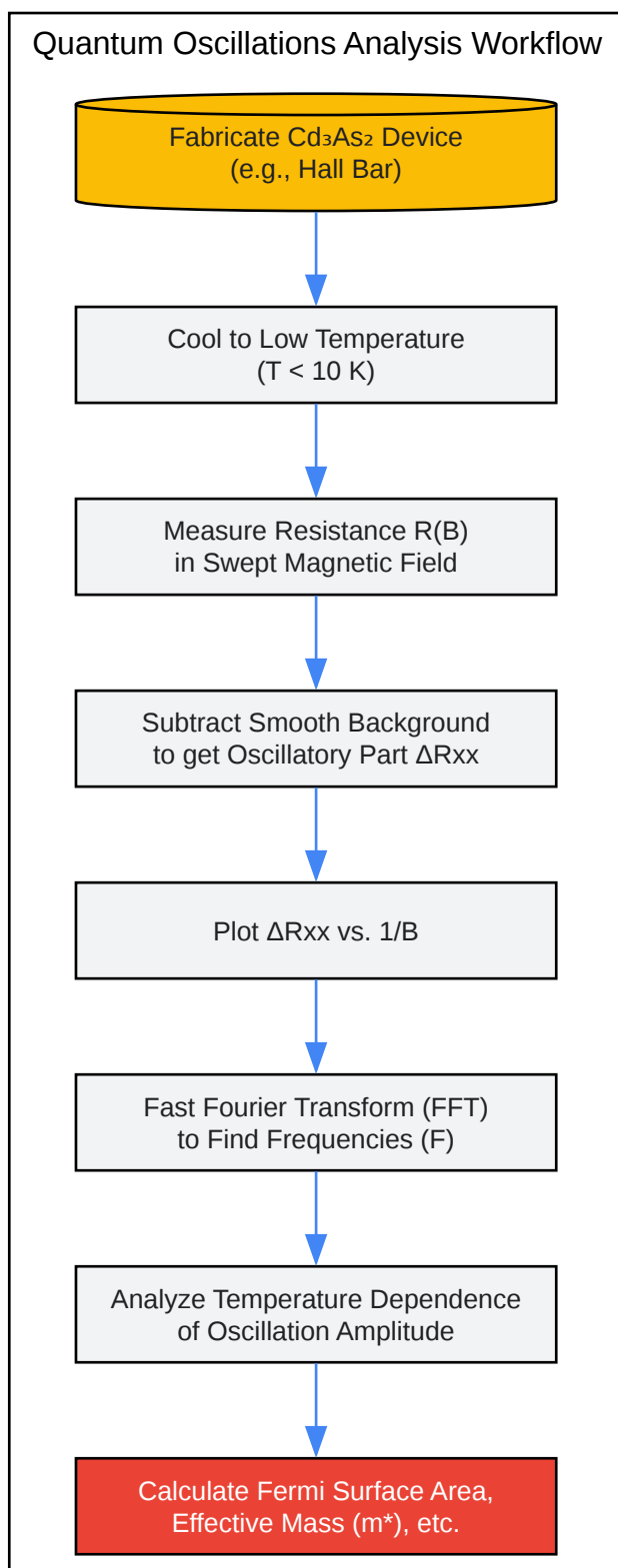
At low temperatures, Cd_3As_2 crystallizes in a body-centered tetragonal structure.[5][7]

Extensive single-crystal X-ray diffraction studies have established that it is centrosymmetric, belonging to the $I4_1/acd$ space group.[3][12] This finding is crucial as the presence of inversion symmetry dictates that all electronic bands are at least two-fold degenerate, forbidding any spin-splitting of the bands at the Dirac point.[3] This constraint solidifies Cd_3As_2 's status as a non-spin-polarized 3D Dirac semimetal, analogous to graphene.[3][12] The crystal structure can be viewed as a distorted superstructure of the antiferite type.[3]

The Inverted Band Structure

The defining characteristic of Cd_3As_2 's electronic structure is its inverted band ordering near the center of the Brillouin zone (the Γ point). In conventional semiconductors, an s-like atomic orbital band typically forms the conduction band, lying energetically above the p-like valence bands. In Cd_3As_2 , however, strong spin-orbit coupling inverts this order, causing the s-like band to shift below the p-like bands.[9] This inversion is the prerequisite for the formation of the Dirac semimetal state. The electronic structure is well-described by a modified Kane model, which accounts for the interactions between the s-like and p-like bands.[9][13]





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